4-Chloro-5-nitrobenzene-1,2-diamine

Description

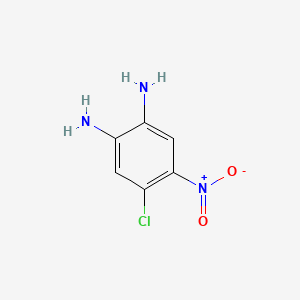

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQLMWFVXRZASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420652 | |

| Record name | 4-chloro-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67073-39-6 | |

| Record name | 4-chloro-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-nitro-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-5-nitrobenzene-1,2-diamine: Properties, Reactivity, and Applications in Medicinal Chemistry

Introduction

4-Chloro-5-nitrobenzene-1,2-diamine, also known as 4-chloro-5-nitro-o-phenylenediamine, is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring vicinal amino groups alongside electron-withdrawing chloro and nitro substituents, imparts a unique reactivity profile. This makes it an exceptionally valuable building block for the synthesis of complex heterocyclic systems.

This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound. The primary focus is on its role as a key precursor in the synthesis of substituted benzimidazoles, a scaffold renowned for its broad spectrum of pharmacological activities. For researchers and drug development professionals, understanding the nuances of this intermediate is critical for leveraging its full potential in creating novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a synthetic intermediate are foundational to its application. They dictate reaction conditions, purification strategies, and handling protocols.

Core Chemical Properties

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Chloro-5-nitro-o-phenylenediamine | [2][3][4] |

| CAS Number | 67073-39-6 | [1][2] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | Red / Crystalline Powder | [3] |

| Melting Point | 189-193 °C | [3][4] |

| Boiling Point | 458.9 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.592 g/cm³ (Predicted) | [3] |

| pKa | 1.46 (Predicted) | [3] |

| XLogP3 | 0.9 (Computed) | [2] |

Solubility Profile

While quantitative solubility data is not extensively reported in the literature, a qualitative understanding can be inferred from solvents used in reactions involving this compound and its analogs.

| Solvent Type | Examples | Expected Solubility | Rationale |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Soluble | Often used in condensation reactions involving o-phenylenediamines. |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Used in workup and extraction of related compounds. |

| Alcohols | Ethanol, Methanol | Sparingly to Moderately Soluble | Can serve as reaction media, often requiring heat for dissolution. |

| Non-Polar | Hexanes, Toluene | Poorly Soluble | The polar amino and nitro groups limit solubility in non-polar media. |

| Aqueous | Water | Insoluble | Consistent with aromatic amines and nitro compounds. |

Spectroscopic Profile

Experimental spectra for this compound are not widely available in public databases. However, based on its structure, a predicted spectroscopic profile can be outlined, which is crucial for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. Two aromatic protons will appear as singlets (or doublets with a small meta-coupling constant) in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the nitro group will be the most downfield (deshielded), while the proton between the two amino groups will be significantly upfield. The two amine (-NH₂) groups will likely appear as two distinct, broad singlets, whose chemical shift can vary depending on solvent and concentration.

-

¹³C NMR Spectroscopy: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to the nitro group and the chlorine atom will be significantly influenced, with the C-NO₂ carbon being the most deshielded. Carbons attached to the amino groups will be shielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expected characteristic absorption bands include:

-

N-H stretching: Two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H stretching (aromatic): Signals appearing just above 3000 cm⁻¹.

-

N-O stretching (nitro group): Two strong, characteristic bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).

-

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: A signal in the fingerprint region, typically below 850 cm⁻¹.

-

Reactivity and Key Synthetic Transformations: The Gateway to Benzimidazoles

The most significant application of this compound in medicinal chemistry is its use as a precursor for 6-chloro-7-nitro-substituted benzimidazoles. The core transformation is a cyclocondensation reaction between the diamine and an aldehyde, a cornerstone of heterocyclic synthesis.

Mechanism of Action: The Phillips-Ladenburg Condensation

The reaction proceeds via the well-established Phillips-Ladenburg benzimidazole synthesis pathway. The causality of the steps is as follows:

-

Schiff Base Formation: One of the nucleophilic amino groups attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second amino group, now positioned favorably, performs an intramolecular nucleophilic attack on the imine carbon.

-

Oxidative Aromatization: The resulting dihydro-benzimidazole intermediate is not aromatic and is typically unstable. It undergoes a spontaneous oxidation (often facilitated by air or a mild oxidant added to the reaction) to lose two hydrogen atoms, leading to the formation of the stable, aromatic benzimidazole ring system.

The presence of the chloro and nitro groups on the starting diamine are carried through the reaction, yielding a product pre-functionalized at the 6 and 7 positions, ready for further synthetic elaboration.

Figure 1: Logical workflow for the synthesis of benzimidazoles.

Experimental Protocol: Synthesis of a 2-Aryl-6-chloro-7-nitro-1H-benzimidazole

This protocol is a representative procedure adapted from established methodologies for benzimidazole synthesis.[5][6] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by standard analytical techniques.

Materials:

-

This compound (1.0 eq)

-

Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

-

Ammonium Chloride (NH₄Cl) (0.3 eq)

-

Ethanol (as solvent)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Heating mantle and magnetic stirrer

-

TLC plates (silica gel) and developing chamber

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.88 g, 10 mmol).

-

Reagent Addition: Add the substituted aromatic aldehyde (10 mmol), ethanol (40 mL), and finally the catalyst, ammonium chloride (0.16 g, 3 mmol). The use of a catalyst like NH₄Cl facilitates the reaction, often leading to cleaner conversions and better yields.

-

Heating and Monitoring: The mixture is heated to reflux (approx. 80-90°C) with vigorous stirring. The progress of the reaction should be monitored every hour by TLC, using a suitable eluent system (e.g., Hexane:Ethyl Acetate 2:1). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

-

Workup and Isolation: Once the reaction is complete (typically 2-4 hours), the flask is cooled to room temperature and then placed in an ice bath. The reaction mixture is poured into 100 mL of ice-cold water with stirring. This step is crucial as the organic product is insoluble in water, causing it to precipitate out of the solution.

-

Purification: The precipitated solid is collected by vacuum filtration. The crude product is washed thoroughly with cold water to remove any residual catalyst and other water-soluble impurities.

-

Drying and Characterization: The solid product is dried under vacuum. For higher purity, recrystallization from a suitable solvent like ethanol may be performed. The final product's identity and purity should be confirmed using techniques such as Melting Point, NMR, and Mass Spectrometry.

Applications in Drug Development

The true value of this compound is realized in the biological activity of its downstream products. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern derived from this starting material has proven particularly fruitful.

-

Anticancer and Antimicrobial Agents: Research has demonstrated that N-substituted 6-chloro-1H-benzimidazole derivatives, synthesized from this diamine, exhibit potent antibacterial activity against strains like E. coli and MRSA, as well as significant antifungal activity. Furthermore, these same classes of compounds have shown strong anticancer activity against various cell lines, with some derivatives displaying efficacy comparable to the standard drug paclitaxel.

-

Kinase Inhibitors: The compound is explicitly used as a key intermediate for synthesizing purinone-based compounds that act as inhibitors of DNA-dependent protein kinase (DNA-PK).[3] DNA-PK is a critical enzyme in the DNA double-strand break repair pathway, a key target in oncology. Inhibiting this enzyme can sensitize cancer cells to radiation and chemotherapy, enhancing the efficacy of these treatments.[3]

Figure 2: Key application pathways in drug development.

Safety and Handling

As with any reactive chemical intermediate, proper handling and safety precautions are paramount.

-

Hazard Identification: this compound is classified as hazardous. According to the Globally Harmonized System (GHS), its hazard statements are:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended for long-term stability.[3]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

This compound is more than a simple chemical; it is a strategic starting material that provides a direct and efficient route to highly decorated benzimidazole scaffolds. Its predictable reactivity, centered on the cyclocondensation with aldehydes, allows for the systematic generation of compound libraries with significant potential in antimicrobial and anticancer drug discovery. While challenges remain in the public availability of comprehensive analytical data, a thorough understanding of its predicted properties and established reactivity empowers researchers to utilize this potent building block effectively and safely. As the search for novel therapeutics continues, the importance of such versatile and well-functionalized intermediates will undoubtedly grow.

References

-

Note A green synthesis of benzimidazoles. (n.d.). Retrieved January 11, 2026, from [Link]

-

Benzimidazole. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC. Retrieved January 11, 2026, from [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journals. Retrieved January 11, 2026, from [Link]

-

RoC Profile: 4-Chloro-o-phenylenediamine. (n.d.). National Toxicology Program (NTP). Retrieved January 11, 2026, from [Link]

-

4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE | 67073-39-6. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). NIH. Retrieved January 11, 2026, from [Link]

-

4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

This compound | CAS 67073-39-6. (n.d.). Matrix Fine Chemicals. Retrieved January 11, 2026, from [Link]

- US4207261A - Process for preparing o-phenylenediamine. (n.d.). Google Patents.

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved January 11, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved January 11, 2026, from [Link]

-

4-Chloro-5-nitro-o-phenylenediamine | C6H6ClN3O2 | CID 5702618. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. Retrieved January 11, 2026, from [Link]

Sources

- 1. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-Chloro-5-nitro-o-phenylenediamine | C6H6ClN3O2 | CID 5702618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE CAS#: 67073-39-6 [chemicalbook.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-5-nitrobenzene-1,2-diamine (CAS No. 67073-39-6), a key intermediate in synthetic and medicinal chemistry. This document is designed to provide researchers, scientists, and drug development professionals with the essential data and insights required for its effective application in the laboratory and in the synthesis of novel compounds.

Chemical Identity and Molecular Structure

This compound, also known as 4-chloro-5-nitro-o-phenylenediamine, is a substituted aromatic amine with the molecular formula C₆H₆ClN₃O₂.[1][2] Its structure is characterized by a benzene ring substituted with two adjacent amino groups, a chloro group, and a nitro group. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.[3]

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to a lack of comprehensive experimental studies in publicly accessible literature.

| Property | Value | Source(s) |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | Crystalline powder, reported as red or light brown to brown | [4] |

| Melting Point | 189 °C | [4] |

| Boiling Point | Predicted: 399.3±37.0 °C | [4] |

| Density | Predicted: 1.6±0.1 g/cm³ | [4] |

| Solubility | No quantitative data available. Inferred to be soluble in polar organic solvents like ethanol, and chlorinated solvents. | [3][5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, nitro, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the benzene ring. The positions of these signals will be dictated by the nature of the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ), along with fragmentation patterns characteristic of the loss of substituents.

Synthesis and Reactivity

Synthesis

A common synthetic approach to this compound involves the partial reduction of a dinitro precursor. A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

A general protocol for the synthesis of related nitro-o-phenylenediamines involves the partial reduction of the corresponding dinitro compound using reagents like sodium hydrosulfide or ammonium sulfide.[6] The reaction conditions need to be carefully controlled to achieve selective reduction of one nitro group.

Experimental Protocol: General Procedure for the Synthesis of Substituted Nitro-o-phenylenediamines

-

Dissolve the substituted 2,4-dinitroaniline precursor in a suitable solvent, such as ethanol.

-

Prepare a solution of the reducing agent (e.g., sodium hydrosulfide in water or alcoholic ammonia).

-

Add the reducing agent solution dropwise to the solution of the dinitro compound while maintaining the temperature within a specific range (e.g., 45-55 °C).[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent.

Reactivity

The reactivity of this compound is primarily governed by the interplay of its functional groups. The two adjacent amino groups make it an excellent nucleophile, particularly in condensation reactions to form heterocyclic systems.

However, the presence of the electron-withdrawing nitro and chloro groups on the benzene ring decreases the electron density of the aromatic system and reduces the nucleophilicity of the amino groups.[5][7] This deactivating effect can influence the reaction rates and may necessitate harsher reaction conditions or the use of catalysts to achieve desired transformations.

Applications in Synthesis and Drug Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

Synthesis of Benzimidazoles and Quinoxalines

The primary application of ortho-phenylenediamines is in the synthesis of benzimidazoles and quinoxalines through condensation reactions with aldehydes, carboxylic acids, or 1,2-dicarbonyl compounds.[3][5][8] These heterocyclic cores are present in a wide range of biologically active molecules with potential therapeutic applications.[8]

Caption: Synthetic applications in forming key heterocyclic structures.

The chloro and nitro substituents on the resulting benzimidazole or quinoxaline ring system can be further modified, providing a route to a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While a comprehensive experimental dataset for all its physical properties is not yet available, this guide provides a consolidated overview of its known characteristics and predictable behavior based on the chemistry of related compounds. Its utility as a precursor for important heterocyclic scaffolds underscores the need for further investigation into its properties and reactivity to fully exploit its synthetic potential.

References

-

1,2-diamino-4-nitrobenzene - Organic Syntheses Procedure. (URL: [Link])

-

This compound | CAS 67073-39-6. (URL: [Link])

- This compound - PubChem. (URL: not available)

-

4-Chloro-1,2-dinitrobenzene - PubChem. (URL: [Link])

- This compound - ChemicalBook. (URL: not available)

-

1-Chloro-4-nitro-benzene - SpectraBase. (URL: [Link])

-

Reactivity Of Haloarenes In Nucleophilic Substitution| Resonating Structures of Chloro Nitro Benzene - YouTube. (URL: [Link])

-

Benzenamine, 4-chloro-2-nitro- - the NIST WebBook. (URL: [Link])

Sources

- 1. This compound | CAS 67073-39-6 [matrix-fine-chemicals.com]

- 2. This compound 97% | CAS: 67073-39-6 | AChemBlock [achemblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Chloro-5-nitrobenzene-1,2-diamine: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted o-Phenylenediamines

In the landscape of modern medicinal chemistry, the o-phenylenediamine scaffold stands as a cornerstone for the synthesis of a multitude of heterocyclic systems. Its ability to undergo cyclocondensation reactions with a wide array of electrophilic partners has made it an indispensable building block. This guide focuses on a particularly valuable derivative: 4-Chloro-5-nitrobenzene-1,2-diamine. The strategic placement of a chloro, a nitro, and two vicinal amino groups on the benzene ring imparts a unique reactivity profile, making it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in oncology. This document serves as a comprehensive technical resource, elucidating the synthesis, molecular structure, reactivity, and applications of this pivotal compound.

Molecular Identity and Physicochemical Properties

This compound, also known as 4-chloro-5-nitro-o-phenylenediamine, is a substituted aromatic diamine with the chemical formula C₆H₆ClN₃O₂.[1][2] Its molecular structure is characterized by a benzene ring functionalized with two adjacent amino groups, a chlorine atom, and a nitro group.

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 67073-39-6 | [1][3] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][3] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Red crystalline powder | [3] |

| Melting Point | 189-193 °C | [4] |

| Boiling Point | 458.9 °C at 760 mmHg | [4] |

| Density | 1.592 g/cm³ | [4] |

Synthesis of this compound: A Strategic Approach

A definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature. However, based on established principles of aromatic chemistry and synthetic routes for analogous compounds, a plausible and logical synthetic strategy can be devised. The synthesis would likely commence from a readily available starting material, such as 1,4-dichlorobenzene, and proceed through a series of nitration, amination, and selective reduction steps.

A probable synthetic route is the partial reduction of a dinitro precursor. For instance, the synthesis of the related 1,2-diamino-4-nitrobenzene is achieved through the selective reduction of 2,4-dinitroaniline using reagents like sodium hydrosulfide or ammonium sulfide.[5] A similar strategy could be employed for a chlorinated analogue.

An alternative and industrially relevant approach involves the nitration of a dichlorobenzene derivative, followed by selective amination and reduction. For example, a patented process for preparing o-phenylenediamine starts with the nitration of 1,4-dichlorobenzene to yield 2,5-dichloro-nitrobenzene, which is then aminated to 4-chloro-2-nitroaniline, followed by catalytic hydrogenation to the final product.[6] This highlights the feasibility of manipulating chloro and nitro groups on a benzene ring to achieve the desired diamine.

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol: A Generalized Approach for Benzimidazole Synthesis

Given that the primary application of this compound is in the synthesis of benzimidazoles, a general protocol for this key reaction is highly relevant. The following is a representative procedure for the condensation of an o-phenylenediamine with an aldehyde.[7]

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add the substituted aldehyde (1 equivalent).

-

Add a catalytic amount of ammonium chloride (e.g., 30 mol%).

-

Stir the reaction mixture at 80-90 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-5-chloro-6-nitro-1H-benzimidazole.

Molecular Structure and Spectroscopic Characterization

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton adjacent to the nitro group will be more deshielded and appear at a higher chemical shift compared to the proton situated between the two amino groups. The amino protons will likely appear as broad singlets, and their chemical shift can be concentration and solvent dependent. For comparison, the aromatic protons of 4-chloronitrobenzene appear at approximately 8.18 and 7.53 ppm.[8]

13C NMR Spectroscopy

The 13C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the nitro and chloro groups will be significantly influenced by their electron-withdrawing and electronegative nature. The carbons bearing the amino groups will be shielded. Based on data for 4-chloronitrobenzene, the carbon attached to the nitro group is expected around 145 ppm, and the carbon attached to the chlorine around 130 ppm.[9] The presence of the amino groups will cause an upfield shift for the carbons they are attached to.

FT-IR Spectroscopy

The FT-IR spectrum will provide key information about the functional groups present. Characteristic vibrational bands are expected for:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

For comparison, the IR spectrum of 4-chloro-2-nitroaniline shows characteristic peaks for the amino and nitro groups.[10]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 187. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the chlorine atom. The fragmentation of nitrobenzene typically shows a prominent peak for the loss of NO₂.[11]

Reactivity and Applications in Drug Development

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a valuable precursor in pharmaceutical synthesis.

Sources

- 1. Benzimidazole synthesis [organic-chemistry.org]

- 2. This compound | CAS 67073-39-6 [matrix-fine-chemicals.com]

- 3. 4-chloro-5-nitro-o-phenylenediamine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloronitrobenzene(100-00-5) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Chloronitrobenzene(100-00-5) 13C NMR spectrum [chemicalbook.com]

- 10. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]

- 11. youtube.com [youtube.com]

4-Chloro-5-nitrobenzene-1,2-diamine safety data sheet

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-5-nitrobenzene-1,2-diamine

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive safety and handling protocol for this compound (CAS No. 67073-39-6), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] As a substituted nitroaniline, this compound presents specific hazards that necessitate rigorous safety protocols. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds. The protocols herein are designed to be self-validating, ensuring a closed-loop safety system from procurement to disposal.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of safe laboratory practice. This compound is a solid organic compound whose identity and key properties are summarized below.[1]

| Property | Value | Source |

| CAS Number | 67073-39-6 | [2][3][4] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][3][4] |

| Molecular Weight | 187.58 g/mol | [1][3] |

| Appearance | Light brown to brown powder | [1] |

| Melting Point | 221-225 °C | [1] |

| Synonyms | 4-Chloro-1,2-phenylenediamine 5-nitro, 1,2-Diamino-4-chloro-5-nitrobenzene | [1] |

| Purity | Typically ≥97% | [4][5] |

Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for this compound is not fully detailed in the provided results, its structural motifs—a chloronitroaromatic core and diamine functionalities—allow for a scientifically grounded hazard assessment based on analogous compounds. The primary hazard is identified as "Irritant".[1] Furthermore, related chloronitrobenzene compounds are classified as highly toxic, suspected mutagens and carcinogens, and environmentally hazardous.[6][7][8] Therefore, a cautious and stringent approach is mandatory.

Anticipated GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[7][8] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[7][8] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[7][8] |

| Specific Target Organ Toxicity (Repeated) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[7][8] |

| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[7][8] |

Caption: Anticipated GHS pictograms for the compound.

Emergency Response and First-Aid Protocols

Immediate and correct first-aid is critical in mitigating exposure. The following protocols are based on best practices for toxic and irritant powders.[9][10][11]

Step-by-Step First-Aid Measures

-

General Advice:

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Caption: Emergency first-aid workflow following exposure.

Safe Handling, Storage, and Personal Protection

Proactive measures are essential to prevent exposure. The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures.

Engineering Controls

All operations involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[6][9] The work area should be equipped with an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE)

The selection of PPE is critical due to the compound's potential for dermal absorption and toxicity.

| Protection Type | Specification | Rationale and Source |

| Eye/Face | Chemical safety goggles or a face shield. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[9] |

| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Must be inspected prior to use. The exact breakthrough time must be confirmed with the glove manufacturer.[7] |

| Skin/Body | Protective lab coat. Wear appropriate protective clothing to prevent skin exposure.[8][9] | Prevents contamination of personal clothing. |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required if exposure limits are exceeded or if dust formation is significant.[9][10] |

Handling and Storage Protocols

-

Handling: Avoid all personal contact. Do not breathe dust.[6][8] Avoid formation of dust and aerosols.[13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][9] The storage area should be locked up and accessible only to authorized personnel.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[9][10]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available, but it is expected to be stable under recommended storage conditions.[8][10]

-

Conditions to Avoid: Avoid dust formation, heat, and direct sunlight.[6][8][14]

-

Hazardous Decomposition Products: Thermal decomposition can release toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), chlorine, and hydrogen chloride gas.[9]

Toxicological and Ecological Profile

Detailed toxicological studies on this compound are not available in the provided search results. However, the toxicology of the chloronitrobenzene class of compounds is well-documented and serves as a critical surrogate for risk assessment.

Toxicological Summary (Based on Analogous Compounds)

-

Acute Toxicity: Chloronitrobenzenes are toxic if swallowed, inhaled, or in contact with skin.[6][8] Absorption can lead to methemoglobinemia, characterized by cyanosis (bluish skin), headache, dizziness, and rapid heart rate.[11]

-

Carcinogenicity: No ingredient is listed by NTP or OSHA as a known carcinogen, but some related compounds are suspected of causing cancer. The state of California lists 1-Chloro-4-nitrobenzene as a chemical known to cause cancer.

-

Mutagenicity: Suspected of causing genetic defects based on data from similar compounds.[7][8]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, particularly the liver and kidneys, through prolonged or repeated exposure.[6][8]

Ecological Information (Based on 1-Chloro-4-nitrobenzene)

This class of chemicals is recognized as being toxic to aquatic life with long-lasting effects.[7] It should not be allowed to enter drains or surface water.[9][10]

-

Toxicity to Daphnia: EC50 - Daphnia magna (Water flea) - 2.7 mg/l - 48 h.

-

Toxicity to Algae: Growth inhibition EC50 - Chlorella pyrenoidosa - 4.9 mg/l - 96 h.

-

Bioaccumulation: A bioconcentration factor (BCF) of 108 has been noted for a related compound, suggesting a potential for bioaccumulation.

References

-

ProcessPointChemicals. This compound Supplier & Distributor of CAS# 5307-14-2. [Link]

-

Matrix Fine Chemicals. This compound | CAS 67073-39-6. [Link]

-

CPAChem. Safety data sheet for 1-Chloro-4-nitrobenzene. [Link]

-

Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

Capot Chemical. MSDS of 4-Nitrobenzene-1,2-diamine dihydrochloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%. [Link]

Sources

- 1. This compound Supplier & Distributor of CAS# 5307-14-2 [processpointchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS 67073-39-6 [matrix-fine-chemicals.com]

- 4. This compound 97% | CAS: 67073-39-6 | AChemBlock [achemblock.com]

- 5. 67073-39-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. cpachem.com [cpachem.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. aarti-industries.com [aarti-industries.com]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Chloro-5-nitro-o-phenylenediamine

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 4-Chloro-5-nitro-o-phenylenediamine (CAS No. 67073-39-6). As a critical intermediate in the synthesis of novel therapeutics, particularly DNA-dependent protein kinase (DNA-PK) inhibitors for cancer treatment, its proper management in a laboratory setting is paramount to ensuring personnel safety and maintaining experimental integrity.[1][2] This document is intended for researchers, scientists, and drug development professionals who work with this compound.

Compound Identification and Properties

4-Chloro-5-nitro-o-phenylenediamine, with the molecular formula C₆H₆ClN₃O₂, is an organic compound that typically appears as a red crystalline powder.[1][3] Understanding its physical and chemical properties is the foundation for safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 187.58 g/mol | [1][4] |

| Appearance | Red Crystalline Powder | [1][3] |

| Melting Point | 189-193 °C | [1][2] |

| Boiling Point | 458.9 °C at 760 mmHg | [1][2] |

| Density | 1.592 g/cm³ | [1] |

| IUPAC Name | 4-chloro-5-nitrobenzene-1,2-diamine | [4][5] |

| CAS Number | 67073-39-6 | [1][2][4][5] |

Hazard Identification and GHS Classification

This compound is classified as hazardous and requires careful handling. The Globally Harmonized System (GHS) classification highlights its primary routes of toxicity.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements (Selected): [6][7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Core Handling Protocols: From Receipt to Use

The primary risk associated with 4-Chloro-5-nitro-o-phenylenediamine is exposure to the powdered form via inhalation, ingestion, or skin contact.[6] Adherence to the following protocols is mandatory.

Engineering Controls

The principle of causality here is to minimize the possibility of the powdered compound becoming airborne and to contain any potential spills.

-

Fume Hood: All weighing and solution preparation activities must be conducted inside a certified chemical fume hood.[8] This provides primary containment and protects the user from inhaling dust particles.

-

Ventilation: Ensure the laboratory is well-ventilated to dissipate any potential fugitive emissions.[9] An eyewash station and safety shower must be readily accessible.[8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential for preventing direct contact.

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.[8]

-

Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[6]

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.

-

Respiratory Protection: If there is a risk of dust formation despite engineering controls, a NIOSH-approved particulate respirator (e.g., N95) should be used.[8]

Step-by-Step Protocol for Weighing and Solution Preparation

This protocol is designed as a self-validating system to ensure minimal exposure.

-

Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent).

-

Don PPE: Put on all required personal protective equipment.

-

Transfer to Hood: Place the sealed container of 4-Chloro-5-nitro-o-phenylenediamine inside the fume hood.

-

Weighing: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat on a tared balance. Avoid creating dust clouds by moving slowly and deliberately.[8]

-

Container Sealing: Immediately and securely close the primary container.

-

Dissolution: Carefully add the weighed powder to your designated solvent in the appropriate glassware. Ensure the process is controlled to avoid splashing.

-

Initial Cleanup: Decontaminate the spatula and weigh boat with a suitable solvent (e.g., 60-70% ethanol) and dispose of them as hazardous waste.[10] Wipe down the balance and surrounding surfaces within the fume hood.

-

Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound.[8]

Long-Term Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing degradation or reaction.

-

Temperature: Store the compound in a refrigerator at 2–8 °C.[1][2]

-

Atmosphere: 4-Chloro-5-nitro-o-phenylenediamine should be stored under an inert gas, such as nitrogen or argon, to prevent potential degradation from air exposure.[1][2]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

-

Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, strong reducing agents, and acid anhydrides.[11][12]

Spill Management and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.[6]

-

Ventilate: Ensure the area is well-ventilated.

-

Control Dust: If it is a solid spill, do NOT use a dry brush. Dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[10]

-

Collect: Carefully sweep or wipe up the dampened material with absorbent paper and place it into a sealed, labeled container for hazardous waste disposal.[10]

-

Decontaminate: Clean the spill area thoroughly with a soap and water solution.[10]

-

Report: Report the incident to your institution's environmental health and safety department.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention.[6]

-

Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Waste Disposal

All waste containing 4-Chloro-5-nitro-o-phenylenediamine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations.[6][7] Do not allow the product to enter drains.

References

-

LookChem. (n.d.). Cas 67073-39-6, 4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-nitro-o-phenylenediamine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 67073-39-6. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE CAS#: 67073-39-6 [chemicalbook.com]

- 3. 4-chloro-5-nitro-o-phenylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Chloro-5-nitro-o-phenylenediamine | C6H6ClN3O2 | CID 5702618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 67073-39-6 [matrix-fine-chemicals.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-CHLORO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-5-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Versatile Building Block

4-Chloro-5-nitrobenzene-1,2-diamine, a seemingly unassuming aromatic compound, holds a significant position in the toolbox of synthetic chemists. Its unique arrangement of functional groups—a vicinal diamine, a deactivating yet directing nitro group, and a labile chloro substituent—creates a rich and tunable reactivity profile. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, aims to provide a comprehensive understanding of this molecule's synthetic utility. By delving into the causality behind its reactions and providing validated experimental insights, we seek to empower chemists to leverage this versatile building block for the construction of diverse and complex molecular architectures, particularly in the realm of heterocyclic chemistry.

Core Molecular Characteristics

Before exploring its reactivity, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₂ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| CAS Number | 67073-39-6 | [1] |

| Appearance | Light brown to brown powder | |

| Melting Point | 221-225 °C | |

| IUPAC Name | This compound | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons. The carbons attached to the nitro and chloro groups will be significantly deshielded, appearing at higher chemical shifts.[3][4]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amines (typically in the 3300-3500 cm⁻¹ region), the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Cl stretching.

The Nucleophilic Heart: Reactions of the Diamine Functionality

The vicinal diamine moiety is the most prominent reactive site, serving as a gateway to a vast array of heterocyclic systems. The primary mode of reaction is condensation with 1,2-dielectrophilic species.

Synthesis of Quinoxalines: The Phillips-Ladenburg Reaction

The condensation of o-phenylenediamines with α-dicarbonyl compounds, known as the Phillips-Ladenburg reaction, is a cornerstone of quinoxaline synthesis. This compound readily undergoes this reaction to yield 6-chloro-7-nitroquinoxalines, which are valuable intermediates in medicinal chemistry.

Conceptual Workflow:

Figure 1. General workflow for the synthesis of quinoxalines.

Experimental Protocol: Synthesis of 6-chloro-7-nitroquinoxaline

-

Rationale: This protocol utilizes glyoxal as the α-dicarbonyl compound. The reaction is typically carried out in an alcoholic solvent, and the acidic medium facilitates the condensation and subsequent cyclization.

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of glyoxal (1.1 equivalents) to the flask.

-

Add a catalytic amount of a suitable acid, such as acetic acid.

-

Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 6-chloro-7-nitroquinoxaline, will precipitate out of the solution.[5]

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Formation of Benzimidazoles: A Gateway to Bioactive Scaffolds

The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) provides a straightforward route to 2-substituted-6-chloro-5-nitrobenzimidazoles. These compounds are precursors to a wide range of biologically active molecules.[6][7]

Conceptual Workflow:

Figure 3. Reduction of the nitro group.

Experimental Protocol: Reduction with Tin(II) Chloride

-

Rationale: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classical and effective method for the reduction of aromatic nitro groups to amines. [8]The reaction proceeds under relatively mild conditions and is tolerant of many other functional groups.

-

Procedure:

-

Suspend this compound (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid dropwise to the suspension at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture at reflux for a few hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to precipitate the tin salts.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chlorobenzene-1,2,5-triamine.

-

The product can be further purified by column chromatography or recrystallization.

-

The Activated Halogen: Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group para to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a powerful tool for introducing further diversity into the molecular scaffold.

Conceptual Workflow:

Figure 4. Nucleophilic aromatic substitution of the chloro group.

Experimental Protocol: Substitution with an Amine (e.g., Morpholine)

-

Rationale: The reaction with a secondary amine like morpholine is a common example of SₙAr. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. A base is often added to neutralize the HCl generated during the reaction.

-

Procedure:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add morpholine (1.2-2 equivalents) and a base such as potassium carbonate or triethylamine (2 equivalents).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Directing Effects in Electrophilic Aromatic Substitution

While the primary reactivity of this compound is centered around its nucleophilic diamine and the SₙAr-active chloro group, electrophilic aromatic substitution is also a possibility, albeit a more challenging one. The benzene ring is deactivated by the electron-withdrawing nitro and chloro groups. However, the two amino groups are strongly activating and ortho-, para-directing.

The directing effects of the substituents are as follows:

-

-NH₂ groups: Strongly activating, ortho-, para-directing.

-

-NO₂ group: Strongly deactivating, meta-directing.

-

-Cl group: Deactivating, ortho-, para-directing.

Considering the positions of the existing substituents, the most likely position for electrophilic attack would be the carbon atom ortho to one of the amino groups and meta to the nitro group. However, due to the overall deactivation of the ring, harsh reaction conditions would likely be required, which could lead to side reactions or decomposition.

Conclusion: A Multifaceted Building Block for Chemical Innovation

This compound presents a compelling case study in the strategic design of organic synthesis. Its inherent reactivity, governed by the interplay of its diverse functional groups, allows for a predictable and controllable entry into a wide range of complex molecular scaffolds. From the construction of medicinally relevant quinoxalines and benzimidazoles to the tunable electronic properties afforded by the reduction of its nitro group and the facile displacement of its chloro substituent, this molecule is a testament to the power of a well-functionalized aromatic core. It is our hope that this guide will serve as a valuable resource for chemists seeking to harness the full synthetic potential of this versatile building block in their research and development endeavors.

References

-

Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99 (2013). [Link]

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1423 (2021). [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23535-23561 (2022). [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. [Link]

-

This compound | CAS 67073-39-6. Matrix Fine Chemicals. [Link]

-

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc, 2007(16), 141-147 (2007). [Link]

-

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. [Link]

-

The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (11), 1789-1793 (1981). [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

Sources

- 1. This compound | CAS 67073-39-6 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloronitrobenzene(100-00-5) 13C NMR [m.chemicalbook.com]

- 4. compoundchem.com [compoundchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Solubility of 4-Chloro-5-nitrobenzene-1,2-diamine in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-5-nitrobenzene-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols to offer a thorough understanding of this compound's behavior in various organic solvents.

Introduction: The Significance of Solubility

This compound is a key intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.[1] Its molecular structure, characterized by a chlorinated and nitrated benzene ring with two adjacent amino groups, presents a unique combination of functional groups that dictate its physicochemical properties.[2] Understanding the solubility of this compound is paramount for its effective use in organic synthesis, enabling precise control over reaction conditions, facilitating purification processes, and ensuring the development of robust and scalable manufacturing methods.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility.

| Property | Value | Source |

| CAS Number | 67073-39-6 | [2] |

| Molecular Formula | C₆H₆ClN₃O₂ | [2] |

| Molecular Weight | 187.58 g/mol | [2] |

| Appearance | Light brown to brown or red crystalline powder | [1][3] |

| Melting Point | 189-193 °C or 221-225 °C (Varies by source) | [1][3] |

The presence of two primary amine (-NH₂) groups, a nitro (-NO₂) group, and a chloro (-Cl) group on the aromatic ring creates a molecule with significant polarity and the capacity for hydrogen bonding. The amine groups can act as hydrogen bond donors, while the nitro group and the nitrogen atoms of the amine groups can act as hydrogen bond acceptors.

Predicted Solubility Profile

The two amine groups are expected to significantly influence solubility. Lower aliphatic amines demonstrate solubility in water due to their ability to form hydrogen bonds. Conversely, the hydrophobic nature of the benzene ring and the chloro group, along with the overall increase in molecular size, will counteract this. Aromatic amines, like aniline, are generally only slightly soluble in water but show good solubility in many organic solvents.

The nitro group is a strong electron-withdrawing group, which increases the polarity of the molecule. This, combined with the hydrogen bonding capabilities of the amine groups, suggests that the compound will be more soluble in polar solvents.

Table of Predicted Solubilities:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the amine and nitro groups of the solute. A related compound, 4-chloro-o-phenylenediamine, is very soluble in ethanol.[4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents are polar and can accept hydrogen bonds from the amine groups. Acetone is often effective for dissolving nitrophenols.[6] |

| Non-polar Aprotic | Toluene, Benzene | Low to Moderate | While the benzene ring of the solute can interact with these aromatic solvents via π-stacking, the polar functional groups will limit solubility. However, 4-chloro-o-phenylenediamine shows solubility in benzene.[4][5] |

| Non-polar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | The significant difference in polarity between the highly polar solute and the non-polar solvent will result in poor solvation. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polarity and can act as hydrogen bond acceptors. 4-chloro-o-phenylenediamine is very soluble in ether.[4][5] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is considered a gold standard for determining equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in a suitable solvent (one in which it is freely soluble, e.g., methanol) at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: To a series of vials, add a pre-weighed excess amount of this compound. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. For finer separation, centrifuge the vials.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a chemically resistant syringe filter (e.g., PTFE) and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Quantification: Using the previously generated calibration curve, determine the concentration of the compound in the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood, as it may be harmful if inhaled, swallowed, or absorbed through the skin.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7] Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.[7][9]

Conclusion

While specific published solubility data for this compound is scarce, a systematic approach based on its molecular structure allows for reliable predictions of its behavior in various organic solvents. It is anticipated to exhibit higher solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and self-validating method for their determination. This combined theoretical and practical approach provides researchers with the necessary tools to effectively utilize this important chemical intermediate in their work.

References

-

Capot Chemical. (2011, August 2). MSDS of 4-Nitrobenzene-1,2-diamine dihydrochloride. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 67073-39-6. Retrieved from [Link]

-

ProcessPointChemicals. (n.d.). This compound Supplier & Distributor of CAS# 5307-14-2. Retrieved from [Link]

-

National Toxicology Program. (2021, December 21). 4-Chloro-o-phenylenediamine. 15th Report on Carcinogens. National Institutes of Health. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

LookChem. (n.d.). Cas 67073-39-6, 4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE. Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

Sources

- 1. This compound Supplier & Distributor of CAS# 5307-14-2 [processpointchem.com]

- 2. This compound | CAS 67073-39-6 [matrix-fine-chemicals.com]

- 3. Cas 67073-39-6,4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE | lookchem [lookchem.com]

- 4. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. echemi.com [echemi.com]

Spectroscopic Data for 4-Chloro-5-nitro-o-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-nitro-o-phenylenediamine is a substituted aromatic diamine with significant potential in medicinal chemistry and materials science.[1][2] Its utility as a building block, particularly in the synthesis of purinone compounds investigated as DNA-PK inhibitors for cancer therapy, necessitates a thorough understanding of its structural and electronic properties.[1] This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 4-Chloro-5-nitro-o-phenylenediamine, offering a predictive framework for its identification and characterization. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from closely related analogs to provide a robust analytical overview.

The molecular structure, featuring a benzene ring substituted with two amino groups, a chloro group, and a nitro group, gives rise to a unique spectroscopic fingerprint. This guide will delve into the anticipated features in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each section will provide a theoretical grounding, predicted data, and a standardized protocol for experimental data acquisition.

Molecular Structure and Key Physical Properties:

| Property | Value | Source |

| IUPAC Name | 4-chloro-5-nitrobenzene-1,2-diamine | [3] |

| CAS Number | 67073-39-6 | [1] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Red Crystalline Powder | [2][3] |

| Melting Point | 189-193 °C | [1] |

I. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within 4-Chloro-5-nitro-o-phenylenediamine will provide a characteristic spectrum.

A. Predicted FT-IR Spectral Data

The FT-IR spectrum of 4-Chloro-5-nitro-o-phenylenediamine is expected to be rich in information due to the variety of functional groups. The key vibrational modes are predicted as follows, based on established group frequencies and data from analogous compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale and Comparative Insights |

| 3500-3300 | N-H stretching | Two distinct sharp bands | The two amino (-NH₂) groups will exhibit symmetric and asymmetric stretching vibrations. The presence of two bands is characteristic of a primary amine. |

| 1640-1600 | N-H bending (scissoring) | Strong to medium absorption | This absorption is due to the in-plane bending of the N-H bonds in the amino groups. |

| 1580-1490 & 1475-1400 | C=C stretching (aromatic) | Multiple sharp bands | These absorptions are characteristic of the benzene ring. The substitution pattern will influence the exact positions and intensities. |

| 1550-1475 & 1360-1290 | N-O stretching (nitro group) | Two strong absorptions | The nitro (-NO₂) group will show characteristic asymmetric and symmetric stretching vibrations. These are typically strong and readily identifiable peaks.[4] |

| 800-700 | C-Cl stretching | Medium to strong absorption | The carbon-chlorine bond stretch is expected in this region. Its exact position can be influenced by the aromatic system. |

| 900-690 | C-H out-of-plane bending | Strong absorptions | The substitution pattern on the benzene ring will determine the positions of these bands, providing information about the arrangement of the aromatic protons. |

B. Experimental Protocol for FT-IR Analysis

A standardized protocol for acquiring the FT-IR spectrum of 4-Chloro-5-nitro-o-phenylenediamine is outlined below.

Caption: Workflow for FT-IR analysis of 4-Chloro-5-nitro-o-phenylenediamine.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. For 4-Chloro-5-nitro-o-phenylenediamine, ¹H and ¹³C NMR will be crucial for confirming the substitution pattern and electronic environment of the molecule.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the chemical shifts and coupling patterns of the protons in the molecule. The aromatic region is of particular interest.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.5-8.0 | Singlet | 1H | H-6 | This proton is adjacent to the electron-withdrawing nitro group and ortho to an amino group, leading to a significant downfield shift. Its isolation from other protons would likely result in a singlet. |

| ~6.5-7.0 | Singlet | 1H | H-3 | This proton is situated between two amino groups and meta to the nitro group. The electron-donating amino groups will shield this proton, causing an upfield shift compared to benzene (7.26 ppm). Its isolation would result in a singlet. |

| ~4.0-6.0 | Broad Singlet | 4H | -NH₂ | The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects.[5] They often appear as a broad signal that may exchange with D₂O. |

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.